molecular formula C9H13ClN2O B2555974 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride CAS No. 2418694-94-5

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride

Cat. No.: B2555974
CAS No.: 2418694-94-5
M. Wt: 200.67
InChI Key: RZQQJEMMCZEQKO-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-2-one under specific conditions. One common method includes the amination and cyclization of functionalized acyclic substrates, followed by oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to control the selectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of biological processes. The stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride stands out due to its unique combination of the pyrrolidine and pyridine-2-one moieties, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form valuable intermediates makes it a compound of high interest in various research fields .

Properties

IUPAC Name

3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQJEMMCZEQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418694-94-5
Record name 3-(pyrrolidin-2-yl)pyridin-2-ol hydrochloride
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